

Application Notes and Protocols: Preparing SR121566A Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the preparation, storage, and use of **SR121566A**, a potent vasopressin V2 receptor antagonist, in research settings. Adherence to these guidelines is essential for ensuring experimental reproducibility and accuracy.

Compound Information and Data

SR121566A is a non-peptide antagonist of the vasopressin V2 receptor, a G-protein coupled receptor involved in water reabsorption in the kidneys. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the V2 receptor and for the development of therapeutics for conditions involving fluid imbalance, such as hyponatremia.

Table 1: Physicochemical Properties of SR121566A



Property	Value	Notes
Molecular Formula	C27H29CIN4O3S	As reported by chemical suppliers.
Molecular Weight	525.06 g/mol	Essential for accurate molar concentration calculations.
Appearance	White to off-white solid	Visual inspection can be a preliminary check for compound integrity.
Purity	≥98% (by HPLC)	High purity is critical to avoid off-target effects.

| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is crucial for long-term stability. |

Table 2: Solubility and Inhibitory Concentration of SR121566A

Parameter	Value	Solvent / Conditions
Solubility	≥ 26.3 mg/mL	Dimethyl Sulfoxide (DMSO)
Molar Solubility	≥ 50 mM	Dimethyl Sulfoxide (DMSO)

 $| IC_{50} | \sim 10$ -20 nM | For inhibition of heparin/serum-induced platelet-mediated activation of HUVECs[1][2]. <math>|

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate information.

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **SR121566A** in DMSO, a common starting concentration for in vitro experiments.



Materials

- SR121566A solid powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber glass vials or polypropylene microcentrifuge tubes
- Calibrated micropipettes with sterile, low-retention tips
- Vortex mixer

Procedure

- Equilibration: Before opening, allow the vial of SR121566A powder and the bottle of DMSO
 to equilibrate to room temperature for at least 20 minutes. This prevents moisture
 condensation.
- Calculation: Calculate the mass of SR121566A required. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 525.06 g/mol × 1000 mg/g = 5.25 mg
- Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.25 mg of SR121566A powder and place it into a sterile amber vial.
- Dissolution: Aseptically add 1 mL of anhydrous DMSO to the vial containing the SR121566A powder.
- Mixing: Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

Methodological & Application

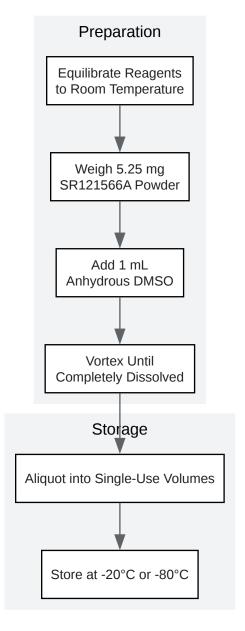




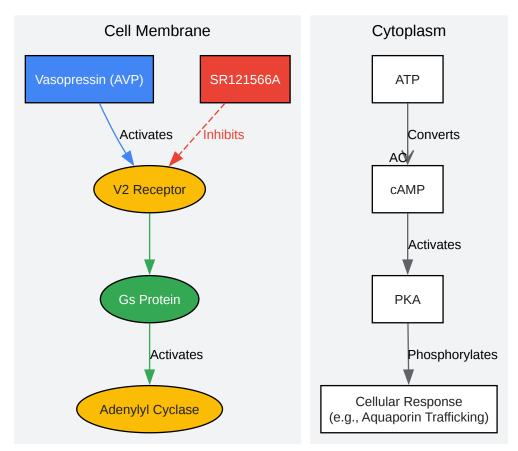
• Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 μL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).



Workflow for Preparing SR121566A Stock Solution







SR121566A Inhibition of V2 Receptor Signaling

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References

• 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55







Citations [scispace.com]

- 2. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparing SR121566A Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662711#preparing-sr121566a-stock-solution-in-dmso]

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